molecular formula C16H20N4O3 B8316574 1-[5-(2,4-Diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-ethanone

1-[5-(2,4-Diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-ethanone

Cat. No. B8316574
M. Wt: 316.35 g/mol
InChI Key: HSPKZHMIHXRIOT-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of methylmagnesium bromide (83.4 mmol, 27.8 ml, 3.0 M in Et2O) in 83 mL THF at 0° C. was added 1-[5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-ethanone (2.523 g, 8.3 mmol, from Example 16) in portions. After 16 h the mixture was cooled to 0° C. and was quenched by the addition 10% NH4Cl. H2O was added and the mixture was extracted with ethyl acetate. The combined organics were washed with H2O, washed with brine, dried over NaHCO3, filtered and concentrated in vacuo. The crude solid was taken up in 31 ml DMF. K2CO3 (0.65 g, 4.7 mmol) and iodomethane (0.098 ml, 1.6 mmol) were added and the mixture was warmed to 50° C. Additional portions of iodomethane (0.019 mL, 0.6 mmol) was added at 1, 2 and 3 hr. After 16 h the mixture was cooled and 10% NH4Cl and extracted with ethyl acetate. The combined organics were washed with H2O, washed with brine, dried with Na2SO4, filtered and concentrated in vacuo to give 2-[5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-propan-2-ol (0.711 g, yield) as a white solid. [MH]+=333.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
2.523 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.098 mL
Type
reactant
Reaction Step Two
Quantity
0.019 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Br.[NH2:4][C:5]1[N:10]=[C:9]([NH2:11])[C:8]([O:12][C:13]2[C:14]([CH:24]([CH3:26])[CH3:25])=[CH:15][C:16]([O:22][CH3:23])=[C:17]([C:19](=[O:21])[CH3:20])[CH:18]=2)=[CH:7][N:6]=1.[C:27]([O-])([O-])=O.[K+].[K+].IC>C1COCC1>[NH2:4][C:5]1[N:10]=[C:9]([NH2:11])[C:8]([O:12][C:13]2[C:14]([CH:24]([CH3:26])[CH3:25])=[CH:15][C:16]([O:22][CH3:23])=[C:17]([C:19]([OH:21])([CH3:27])[CH3:20])[CH:18]=2)=[CH:7][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
2.523 g
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)C(C)=O)OC)C(C)C
Name
Quantity
83 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.098 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0.019 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by the addition 10% NH4Cl
ADDITION
Type
ADDITION
Details
H2O was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After 16 h the mixture was cooled
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
10% NH4Cl and extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)C(C)(C)O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.711 g
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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